1-Amino-2,6-naphthyridine-4-carboxylic acid
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Overview
Description
1-Amino-2,6-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of an amino group at the first position, a carboxylic acid group at the fourth position, and a naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2,6-naphthyridine-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the Gould-Jacobs reaction can be employed, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to yield the naphthyridine skeleton .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,6-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthyridine-4-carboxylic acid derivatives.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of N-substituted or O-substituted derivatives.
Scientific Research Applications
1-Amino-2,6-naphthyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-2,6-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, exhibiting antimicrobial properties.
Comparison with Similar Compounds
1-Amino-2,6-naphthyridine-4-carboxylic acid can be compared with other naphthyridine derivatives:
1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
1,6-Naphthyridine: Studied for its anticancer and antiviral properties.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H7N3O2 |
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Molecular Weight |
189.17 g/mol |
IUPAC Name |
1-amino-2,6-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c10-8-5-1-2-11-3-6(5)7(4-12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14) |
InChI Key |
WPANWCAFTIXSCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=C2C(=O)O)N |
Origin of Product |
United States |
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